N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a 1,3,4-thiadiazole derivative featuring a 2-chlorophenyl substituent at the fifth position of the thiadiazole ring and a 3-fluorobenzamide group at the second position. The chlorine atom at the ortho position of the phenyl ring and the fluorine atom on the benzamide moiety are critical for modulating electronic and steric properties, which influence bioavailability, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-12-7-2-1-6-11(12)14-19-20-15(22-14)18-13(21)9-4-3-5-10(17)8-9/h1-8H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXTELMOMQGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.
Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiadiazole ring.
Formation of Fluorobenzamide Moiety: The final step involves the coupling of the thiadiazole-chlorophenyl intermediate with a fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The chlorophenyl and fluorobenzamide groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Properties
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide has been evaluated for its anticancer potential. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast cancer cells (MCF7). The compound's efficacy is attributed to its ability to modulate signaling pathways involved in cell proliferation and survival .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell cycle progression |
| HeLa (Cervical) | 8.5 | Activation of caspase pathways |
Anti-inflammatory Effects
Thiadiazole derivatives have also shown potential as anti-inflammatory agents. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiadiazole derivatives revealed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on breast cancer cells, this compound was tested alongside other known anticancer agents. It demonstrated synergistic effects when combined with doxorubicin, leading to enhanced cytotoxicity compared to either agent alone. This suggests potential applications in combination therapy for more effective cancer treatment .
Mechanism of Action
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as kinases and proteases that play a role in cell signaling and metabolism.
Pathways Involved: Inhibition of pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations:
Halogen Position Matters : Bromine substitution on the benzamide group (as in ) enhances antitumor activity compared to chlorine or fluorine, likely due to increased electron-withdrawing effects and hydrophobic interactions .
Thiol vs.
Fluorine Effects: The 3-fluorobenzamide group in the target compound and its analog () may enhance metabolic resistance and binding specificity compared to non-fluorinated derivatives .
Substituent Effects on Thiadiazole Core
The thiadiazole ring’s fifth position is a hotspot for functionalization. Examples include:
- Alkyl/Arylthio Groups : Compounds like 5j (4-chlorobenzylthio; m.p. 138–140°C) and 5h (benzylthio; m.p. 133–135°C) demonstrate that bulky arylthio groups lower melting points compared to smaller substituents (e.g., methylthio in 5f , m.p. 158–160°C) .
- Phenoxyacetamide Derivatives: Compounds 5k–5m (2-methoxyphenoxy groups) show reduced yields (68–85%) compared to alkylthio derivatives, indicating synthetic challenges with oxygen-containing substituents .
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound can be synthesized through various methods involving the reaction of 2-chlorophenyl derivatives with thiadiazole and benzamide components. A typical synthesis pathway includes the formation of the thiadiazole ring followed by the introduction of the benzamide moiety. The purity of synthesized compounds often exceeds 95%, which is crucial for biological testing.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The minimal inhibitory concentration (MIC) values against various bacterial strains have been reported as follows:
| Compound | E. coli (Ec) | Yersinia pestis (Yp) | Pseudomonas aeruginosa (Pa) | Staphylococcus aureus (Sa) |
|---|---|---|---|---|
| This compound | 0.49 μg/mL | 7.81 μg/mL | 125 μg/mL | 31.25 μg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against E. coli and Staphylococcus aureus .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Research indicates that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have demonstrated that derivatives of thiadiazole compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Disruption of Membrane Integrity : It can compromise bacterial cell membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction.
Case Studies
Several case studies have explored the efficacy of this compound in vivo and in vitro:
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. The survival rate was significantly higher in treated groups .
- In Vitro Studies : Cell line studies revealed that treatment with this compound resulted in a dose-dependent decrease in viability for various cancer types, including breast and lung cancers .
Q & A
(Basic) What are the standard synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide?
The compound can be synthesized via cyclocondensation reactions using precursors like substituted carboxylic acids and thiosemicarbazides. A common method involves refluxing 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by precipitation with ammonia (pH 8–9) and recrystallization from DMSO/water . Alternatively, coupling 5-chlorothiazol-2-amine with benzoyl chloride derivatives in pyridine at room temperature yields analogous thiadiazole-amide structures . For the target compound, substituting with 3-fluorobenzoyl chloride and optimizing stoichiometry (e.g., 1:1 molar ratio of amine to acyl chloride) would follow similar protocols .
(Basic) How is the compound characterized post-synthesis?
Key characterization methods include:
- TLC monitoring (e.g., pyridine-based reactions) to confirm completion .
- Recrystallization from solvent mixtures (e.g., DMSO/water) to purify the product .
- NMR spectroscopy for structural validation, particularly ¹H NMR to identify aromatic protons (δ 7.32–7.45 ppm for fluorophenyl groups) and thiadiazole-related signals .
- Single-crystal X-ray diffraction to resolve bond lengths, angles, and hydrogen-bonding patterns (e.g., N—H⋯N interactions at ~2.1 Å) .
(Advanced) How can reaction conditions be optimized to improve synthesis yield?
- Stoichiometry adjustment : Increasing POCl₃ from 3 mol to 3.5 mol may enhance cyclization efficiency .
- Temperature control : Higher reflux temperatures (e.g., 95–100°C) could accelerate thiadiazole ring formation, but must be balanced against decomposition risks.
- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while methanol/water mixtures aid recrystallization .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may reduce reaction time for amide coupling .
(Advanced) What crystallographic techniques confirm the molecular structure?
Single-crystal X-ray diffraction reveals:
- Bond angles : C—S—N angles in the thiadiazole ring (~86–88°) and planarity of the benzamide moiety .
- Hydrogen bonding : Centrosymmetric dimers via N—H⋯N interactions (2.89 Å) and C—H⋯F/O stabilization, critical for crystal packing .
- Torsional parameters : Dihedral angles between the thiadiazole and fluorophenyl groups (e.g., 12.5°), indicating minimal steric strain .
(Basic) What analytical methods assess purity and stability?
- HPLC-MS : Quantifies purity (>95%) and detects degradation products under stress conditions (e.g., high humidity).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability up to 200°C, crucial for storage recommendations .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and absence of unreacted acyl chloride peaks (~1800 cm⁻¹) .
(Advanced) How to design experiments to evaluate biological activity?
- Enzyme inhibition assays : Target PFOR (pyruvate:ferredoxin oxidoreductase) via amide anion interactions, using anaerobic microbial models .
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses, referencing thiadiazole derivatives with IC₅₀ values <50 µM .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro vs. fluoro positions) to correlate electronic effects with bioactivity .
(Advanced) How to resolve contradictions in reported bioactivity data?
- Control experiments : Verify assay conditions (e.g., oxygen levels for PFOR inhibition) .
- Metabolic stability testing : Assess if fluoro-substituents enhance resistance to hepatic CYP450 degradation compared to chloro-analogs .
- Synchrotron crystallography : Re-examine protein-ligand binding modes to clarify discrepancies in inhibition mechanisms .
(Basic) What solvents are suitable for recrystallization?
- DMSO/water (2:1) : Effective for thiadiazole-amide compounds, yielding needle-like crystals .
- Methanol/water : Ideal for removing hydrophilic impurities, with cooling to 4°C to maximize recovery .
- Ethanol/ethyl acetate : Alternative for temperature-sensitive compounds, reducing risk of decomposition .
(Advanced) How do substituents influence electronic properties?
- Electron-withdrawing groups (e.g., -F, -Cl): Increase electrophilicity of the thiadiazole ring, enhancing enzyme inhibition via stronger hydrogen bonding .
- Steric effects : 2-chlorophenyl groups reduce rotational freedom, favoring planar conformations that improve binding to hydrophobic enzyme pockets .
- Hammett constants : Fluorine (σₚ = 0.06) vs. chlorine (σₚ = 0.23) substituents modulate resonance effects, altering redox potentials in biological systems .
(Advanced) How to validate hydrogen bonding in molecular packing?
- Hirshfeld surface analysis : Maps close contacts (e.g., H⋯F, H⋯O) and quantifies their contributions to crystal stability .
- DFT calculations : Compare theoretical vs. experimental bond lengths (e.g., N—H⋯N at 2.1 Å) to confirm intermolecular interactions .
- Variable-temperature XRD : Detects thermal motion of hydrogen atoms, refining riding models for H-atom positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
